molecular formula C15H17F3O5 B8077383 Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate

Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate

Cat. No.: B8077383
M. Wt: 334.29 g/mol
InChI Key: LVCIEFMMOVUUFK-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate is a chemical entity with unique properties and applications. This compound has garnered attention in various fields of scientific research due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors and automated control systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its distinct properties make it valuable in various applications, from chemical synthesis to biological research .

Properties

IUPAC Name

ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O5/c1-2-21-14(20)11(19)7-5-6-10-22-12-8-3-4-9-13(12)23-15(16,17)18/h3-4,8-9H,2,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCIEFMMOVUUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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